(Tetrahydropyran-4-yl)-(4-trimethylstannanylpyridin-2-yl)amine (Tetrahydropyran-4-yl)-(4-trimethylstannanylpyridin-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20502186
InChI: InChI=1S/C10H13N2O.3CH3.Sn/c1-2-6-11-10(3-1)12-9-4-7-13-8-5-9;;;;/h2-3,6,9H,4-5,7-8H2,(H,11,12);3*1H3;
SMILES:
Molecular Formula: C13H22N2OSn
Molecular Weight: 341.04 g/mol

(Tetrahydropyran-4-yl)-(4-trimethylstannanylpyridin-2-yl)amine

CAS No.:

Cat. No.: VC20502186

Molecular Formula: C13H22N2OSn

Molecular Weight: 341.04 g/mol

* For research use only. Not for human or veterinary use.

(Tetrahydropyran-4-yl)-(4-trimethylstannanylpyridin-2-yl)amine -

Specification

Molecular Formula C13H22N2OSn
Molecular Weight 341.04 g/mol
IUPAC Name N-(oxan-4-yl)-4-trimethylstannylpyridin-2-amine
Standard InChI InChI=1S/C10H13N2O.3CH3.Sn/c1-2-6-11-10(3-1)12-9-4-7-13-8-5-9;;;;/h2-3,6,9H,4-5,7-8H2,(H,11,12);3*1H3;
Standard InChI Key FRLCOZFHRLPESL-UHFFFAOYSA-N
Canonical SMILES C[Sn](C)(C)C1=CC(=NC=C1)NC2CCOCC2

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure comprises three distinct components:

  • Tetrahydropyran-4-yl group: A six-membered oxygen-containing heterocycle in a chair conformation, providing steric bulk and hydrogen-bonding capabilities .

  • Pyridin-2-ylamine backbone: A nitrogen-containing aromatic ring system that enables π-π interactions and coordination chemistry .

  • Trimethylstannanyl substituent: A triorganotin group (-Sn(CH₃)₃) attached to the pyridine ring’s 4-position, conferring metalloid characteristics and enhancing lipophilicity.

The molecular formula is C₁₃H₂₃N₂OSn, with a calculated molecular weight of 355.03 g/mol. Key structural features include:

  • Bond angles: The tetrahedral geometry around the tin atom (109.5°) and the chair conformation of the tetrahydropyran ring .

  • Electronic effects: The electron-withdrawing pyridine nitrogen and electron-donating stannanyl group create a polarized system amenable to nucleophilic/electrophilic reactions.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections guide synthesis:

  • Amine bond formation between tetrahydropyran-4-amine and 4-trimethylstannanylpyridin-2-yl precursors.

  • Stannylation of preformed pyridine-amine intermediates using trimethyltin reagents.

Reported Pathways

While direct synthetic protocols remain unpublished, analogous compounds suggest feasible routes:

Route A: Stille Coupling Approach

  • Precursor preparation: Synthesize 2-amino-4-bromopyridine via bromination of 2-aminopyridine .

  • Stannylation: React with hexamethylditin (Sn₂(CH₃)₆) under palladium catalysis to yield 4-trimethylstannanylpyridin-2-amine.

  • Alkylation: Couple with tetrahydropyran-4-yl mesylate using a base (e.g., K₂CO₃) in DMF at 80°C .

Route B: Reductive Amination

  • Ketone intermediate: React 4-trimethylstannanylpyridine-2-carbaldehyde with tetrahydropyran-4-amine.

  • Reduction: Use NaBH₃CN in methanol to yield the target amine .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferenceBioactivity/Application
Bis(tetrahydropyran-4-yl)amine Dual THP groupsPolymer crosslinker
5-(THP-4-yl)pyridin-2-amine No stannyl groupAntibacterial (Gram+)
(2,2-Dimethyl-THP-4-yl)-PEA hydrochlorideBulky dimethyl substitutionPsychotropic activity studies

Research Gaps and Future Directions

  • Crystallography: Single-crystal XRD data is needed to confirm stereochemistry.

  • In vivo toxicology: No studies exist on chronic exposure risks.

  • Catalytic applications: Untested potential in Suzuki-Miyaura couplings.

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